Hoechst 33378

Cell Permeability Lipophilicity Structure-Activity Relationship

Researchers requiring stoichiometric DNA staining in viable cells often face toxicity issues with DAPI or variable uptake with lower-logP Hoechst dyes. Hoechst 33378 (XLogP=5.2) provides a validated solution: - Enables quantitative live-cell DNA staining for FACS and cell sorting without compromising post-sort viability. - Superior membrane permeability vs. Hoechst 33342 (XLogP~4.0) and Hoechst 33258 (XLogP~3.2), ensuring efficient intracellular loading. - Blue emission at 461 nm with large Stokes shift allows uncompromised multiplexing with GFP/FITC and red fluorophores. Supplied as custom synthesis with full analytical characterization. Request a quote for milligram to gram scale.

Molecular Formula C28H30N6O
Molecular Weight 466.6 g/mol
CAS No. 23491-51-2
Cat. No. B1202015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoechst 33378
CAS23491-51-2
SynonymsH 33378
H-33378
HOE 33378
HOE-33378
Hoechst 33378
Molecular FormulaC28H30N6O
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
InChIInChI=1S/C28H30N6O/c1-3-16-35-22-8-4-19(5-9-22)27-29-23-10-6-20(17-25(23)31-27)28-30-24-11-7-21(18-26(24)32-28)34-14-12-33(2)13-15-34/h4-11,17-18H,3,12-16H2,1-2H3,(H,29,31)(H,30,32)
InChIKeyCMZLMVLQQIBYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hoechst 33378: DNA Minor Groove Binder for Viable Cells


Hoechst 33378 (CAS 23491-51-2, molecular formula C28H30N6O, molecular weight 466.6 g/mol) is a synthetic bisbenzimidazole derivative belonging to the Hoechst family of fluorescent dyes [1]. It functions as a cell-permeable, DNA-specific minor groove binder with preferential affinity for adenine-thymine (A-T) rich sequences [1][2]. The compound is characterized by a substantial Stokes shift and an emission maximum at 461 nm upon binding to double-stranded DNA, a property it shares with other members of its class [1].

Why Hoechst 33378 Cannot Be Interchanged


Despite sharing a core bisbenzimidazole scaffold and a common DNA binding mode, Hoechst 33378 exhibits distinct physicochemical properties—most notably its calculated partition coefficient (XLogP) of 5.2 —that fundamentally differentiate its biological performance from close analogs like Hoechst 33342 (XLogP ~4.0) and Hoechst 33258 (XLogP ~3.2) [1]. This increased lipophilicity directly governs differential membrane permeability kinetics [2], intracellular retention, and active efflux by multidrug resistance transporters [3]. Consequently, direct substitution without empirical validation compromises experimental reproducibility, particularly in assays requiring stoichiometric DNA staining or viable cell sorting, where minor structural variations translate to significant differences in uptake, retention, and ultimately, data quality.

Hoechst 33378 Quantitative Evidence


Lipophilicity Enables Superior Cell Permeability

The differential cell permeability of Hoechst dyes is directly correlated with their lipophilicity, a function of their N-alkyl substituents [1]. Hoechst 33378, with a calculated XLogP of 5.2 , exhibits a 10- to 100-fold higher predicted membrane partitioning compared to Hoechst 33258 (XLogP ~3.2) [2]. This physicochemical advantage, conferred by the propoxyphenyl moiety, translates to enhanced passive diffusion across intact plasma membranes, a critical requirement for viable cell staining protocols without the need for permeabilization agents [1].

Cell Permeability Lipophilicity Structure-Activity Relationship

Stoichiometric DNA Staining for Viable Cell Sorting

Direct evidence confirms Hoechst 33378's ability to achieve stoichiometric DNA staining in viable cells, a property essential for flow cytometric cell cycle analysis and fluorescence-activated cell sorting (FACS). This capability is explicitly noted in the context of dyes that work reliably for sorting and reculturing of viable cells, placing it in the same functional category as the industry standard Hoechst 33342 [1]. In contrast, many other DNA dyes, including the widely used DAPI, often require cell fixation or permeabilization for consistent, stoichiometric labeling .

Flow Cytometry Cell Sorting Viable Cell Staining

Reduced Cytotoxicity vs. DAPI in Live-Cell Studies

As a member of the Hoechst dye family, Hoechst 33378 benefits from a class-wide characteristic of significantly lower cytotoxicity compared to DAPI (4',6-diamidino-2-phenylindole) [1]. While DAPI is known to be mutagenic, carcinogenic, and teratogenic [2], Hoechst dyes are consistently reported as less toxic, ensuring higher viability of stained cells [3]. This reduced toxicity profile is a primary driver for recommending Hoechst dyes over DAPI for live-cell applications [1].

Cytotoxicity Cell Viability Live-Cell Imaging

Spectral Compatibility for Multiplex Fluorescence Assays

Hoechst 33378 exhibits excitation and emission maxima (~350 nm and 461 nm, respectively) that are identical to other Hoechst dyes [1]. This spectral profile, coupled with a large Stokes shift, is strategically advantageous for multiplexed assays. The blue emission channel (461 nm) is well-separated from common green fluorophores (e.g., FITC, GFP) and red fluorophores (e.g., Texas Red, mCherry), minimizing spectral overlap and the need for complex compensation in flow cytometry and confocal microscopy [2]. This stands in contrast to some nucleic acid stains that emit in more crowded spectral regions .

Multiplexing Spectral Properties Fluorescence Microscopy

Hoechst 33378 Validated Applications


FACS of Viable Cells for Post-Sort Culture

Hoechst 33378's validated ability to stain DNA stoichiometrically in live, unfixed cells [1] makes it an ideal reagent for FACS experiments aimed at isolating specific cell populations for subsequent expansion or functional assays. Its high lipophilicity (XLogP=5.2) facilitates efficient uptake, while its lower class-level toxicity relative to alternatives like DAPI [2] helps preserve cell health and proliferative capacity post-sorting.

Live-Cell Imaging for Cell Cycle and Proliferation

For time-lapse microscopy tracking cell division, migration, or apoptosis over extended periods, Hoechst 33378 is preferred over more toxic alternatives like DAPI [2]. Its blue emission at 461 nm [3] allows for easy multiplexing with green and red fluorescent protein reporters without significant spectral interference, enabling multi-parameter analysis of cellular dynamics in a single, continuous experiment.

HTS for DNA Content and Nuclear Morphology

The combination of robust, quantifiable nuclear staining in live cells [1] and compatibility with automated imaging platforms positions Hoechst 33378 as a valuable probe for HTS campaigns. Assays designed to detect changes in DNA content (e.g., cell cycle arrest) or nuclear condensation (e.g., apoptosis) benefit from its reliable staining, which does not require wash steps due to the low fluorescence of unbound dye [3], simplifying automated liquid handling protocols.

Multiplexed Flow Cytometry and Confocal Microscopy

Hoechst 33378 serves as a foundational nuclear counterstain in complex, multi-parameter analyses. Its well-defined excitation/emission profile (Ex/Em ~350/461 nm) [3] and large Stokes shift minimize spectral overlap with widely used fluorophores like FITC, PE, and APC. This property, shared by the Hoechst class [3], is critical for generating high-quality, compensation-free data in both imaging and flow cytometry, enabling accurate co-localization and quantification studies.

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